molecular formula C16H22F3N5O B6444237 1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640881-77-0

1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6444237
CAS No.: 2640881-77-0
M. Wt: 357.37 g/mol
InChI Key: PPEAQFGYFHVCKX-UHFFFAOYSA-N
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Description

The compound “1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one” is a complex organic molecule. It consists of a piperidine ring attached to a pyrimidine moiety with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a piperidine ring, a pyrimidine ring, and a trifluoromethyl group .

Mechanism of Action

Target of Action

The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

The compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor and blocks its normal function, preventing the receptor’s natural ligand (norepinephrine) from binding. It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor (GPCR) family and plays a key role in the regulation of blood pressure and sedation. Antagonism of this receptor can lead to increased release of norepinephrine and subsequent activation of post-synaptic α1 and β receptors, leading to vasoconstriction and increased cardiac output .

Pharmacokinetics

The compound is a metabolite of buspirone , suggesting that it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The antagonism of the α2-adrenergic receptor can lead to a variety of physiological effects, including increased alertness, increased heart rate, and elevated blood pressure. The partial agonism of the 5-HT1A receptor can have anxiolytic (anti-anxiety) effects .

Properties

IUPAC Name

1-piperidin-1-yl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O/c17-16(18,19)13-10-14(21-12-20-13)23-8-6-22(7-9-23)11-15(25)24-4-2-1-3-5-24/h10,12H,1-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEAQFGYFHVCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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